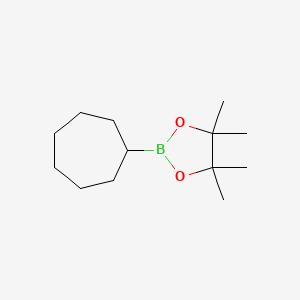

2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing cyclic ester with a seven-membered cycloheptyl substituent. This compound belongs to the pinacolboronate ester family, widely used in Suzuki-Miyaura cross-coupling reactions for C–C bond formation. Its structure combines the stability of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane core with the steric and electronic effects of the cycloheptyl group, making it distinct from smaller (e.g., cyclohexyl) or aromatic analogs .

Propriétés

IUPAC Name |

2-cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25BO2/c1-12(2)13(3,4)16-14(15-12)11-9-7-5-6-8-10-11/h11H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXXIRRKFRJTGRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CCCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90682197 | |

| Record name | 2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

931583-43-6 | |

| Record name | 2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Dioxaborolanes are a class of organoboron compounds that are often used in organic synthesis. They are typically used as reagents in the formation of boronic esters, which are key intermediates in the Suzuki-Miyaura cross-coupling reaction . This reaction is a powerful tool for forming carbon-carbon bonds, a key step in the synthesis of many organic compounds.

The primary target of dioxaborolanes is typically a carbon atom in an organic molecule. The dioxaborolane can react with this carbon atom to form a new carbon-boron bond. This reaction is often catalyzed by a transition metal catalyst .

The mode of action of dioxaborolanes involves the formation of a covalent bond between the boron atom in the dioxaborolane and a carbon atom in the target molecule. This results in the formation of a boronic ester .

The biochemical pathways affected by dioxaborolanes would depend on the specific reactions they are used in. In the Suzuki-Miyaura cross-coupling reaction, the boronic ester formed by the reaction of the dioxaborolane with the target molecule can then react with another organic molecule to form a new carbon-carbon bond .

The pharmacokinetics of dioxaborolanes would also depend on the specific compound and its use In general, factors such as absorption, distribution, metabolism, and excretion (ADME) would need to be considered.

The result of the action of dioxaborolanes is typically the formation of a new organic compound through the formation of new carbon-carbon bonds .

Activité Biologique

2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a specialized organoboron compound with significant applications in organic synthesis and potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Molecular Structure

- Molecular Formula : CHBO

- Molecular Weight : 210.12 g/mol

- IUPAC Name : this compound

- Physical State : Colorless to almost colorless liquid

- Purity : Typically around 97-98% .

Table of Properties

| Property | Value |

|---|---|

| Molecular Formula | CHBO |

| Molecular Weight | 210.12 g/mol |

| IUPAC Name | This compound |

| Purity | 97-98% |

| Physical State | Liquid |

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various biomolecules:

- Target Interaction : The compound forms stable boronate esters with hydroxyl groups in biological molecules.

- Enzyme Modulation : It can act as an enzyme inhibitor or activator by binding to specific sites on enzymes, influencing their activity .

Cellular Effects

Research indicates that this compound affects cellular processes significantly:

- Signal Pathway Modulation : It influences key signaling pathways by altering the phosphorylation states of proteins involved in cell signaling .

- Gene Expression : The compound may also modulate gene expression through its interactions with transcription factors and other regulatory proteins .

Case Studies

- In Vitro Studies : In laboratory settings, this compound has been shown to enhance specific biochemical pathways at low concentrations without significant toxicity. For example:

- Animal Models : In animal studies, varying dosages revealed that lower doses promoted beneficial metabolic effects while higher doses led to cytotoxicity. A study demonstrated that at a dosage of 20 mg/kg in mice:

Scientific Research

This compound is extensively utilized in:

- Organic Synthesis : As a reagent in Suzuki-Miyaura cross-coupling reactions for forming carbon-carbon bonds .

- Drug Development : Investigated for its potential use in developing boron-containing drugs and therapeutic agents for cancer treatment through boron neutron capture therapy (BNCT) .

Industrial Use

In industry, it serves as an intermediate for producing advanced materials and polymers due to its unique reactivity profile compared to other boronic esters .

Applications De Recherche Scientifique

Organic Synthesis

Role as a Boron Reagent

This compound is primarily utilized as a boron reagent in organic synthesis. It facilitates the formation of carbon-boron bonds, which are essential for constructing complex organic molecules. The unique structure of 2-cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane allows it to participate in various reactions such as:

- Suzuki Coupling Reactions : It serves as a coupling partner in the synthesis of biaryl compounds.

- Borylation Reactions : The compound can be used to introduce boron into organic substrates selectively.

Pharmaceutical Development

Synthesis of Boron-Containing Pharmaceuticals

In the realm of drug discovery and development, this compound plays a significant role in synthesizing boron-containing pharmaceuticals. These compounds often exhibit enhanced biological activity and selectivity. Notable applications include:

- Anticancer Agents : Boron compounds have shown promise in targeting cancer cells more effectively.

- Antiviral Drugs : Research indicates potential uses in developing antiviral therapies.

Material Science

Formulation of Advanced Materials

The unique properties of this compound make it valuable in material science. Its applications include:

- Polymers and Coatings : The compound can enhance the durability and performance of polymers used in various industrial applications.

- Nanomaterials : It is being explored for use in creating nanostructured materials with improved properties.

Environmental Applications

Development of Sensors for Pollutants

The reactivity and selectivity of this compound make it suitable for environmental chemistry applications. Potential uses include:

- Pollution Detection Sensors : Its ability to react with specific pollutants allows for the development of sensitive detection methods.

- Remediation Strategies : Research is ongoing into its use for environmental cleanup efforts.

Case Studies and Research Findings

Comparaison Avec Des Composés Similaires

Key Observations :

- Cycloheptyl vs. Cyclohexyl : The cycloheptyl derivative exhibits marginally higher synthetic yield (93% vs. 89%) under similar bromination conditions, suggesting reduced steric hindrance or enhanced stability in larger cyclic systems .

- Aromatic vs. Aliphatic Substituents : Phenethyl and dichlorophenyl derivatives show comparable yields (~93%) but differ in electronic properties. The electron-withdrawing Cl groups in the dichlorophenyl analog enhance electrophilicity, favoring cross-coupling reactivity .

Suzuki-Miyaura Coupling

- Cycloheptyl Derivative : Used in bromination reactions to generate alkyl halides (e.g., 92-sub), which participate in electrochemical cross-electrophile coupling (e-XEC) for C–C bond formation. The bulky cycloheptyl group may slow transmetalation steps but improves thermal stability compared to linear alkyl analogs .

- Styryl and Ethynyl Derivatives : Conjugated systems (e.g., styryl in ) enable applications in materials science, such as polymer synthesis, due to extended π-systems .

Physical and Spectroscopic Properties

Table 2: NMR Data Comparison

Key Observations :

- The ¹¹B NMR signals for cycloheptyl (31.3 ppm) and cyclohexyl (31.2 ppm) derivatives are nearly identical, indicating minimal electronic differences at the boron center .

- Aromatic protons in phenethyl analogs appear at 7.28–7.20 ppm, absent in aliphatic cycloheptyl/cyclohexyl compounds .

Stability and Handling

- Solubility: Aliphatic derivatives (e.g., cycloheptyl, octyl) are soluble in non-polar solvents (CCl₄, hexane), while aromatic analogs require polar aprotic solvents (DMF, acetone) .

Méthodes De Préparation

Synthesis via Condensation of Cycloheptylboronic Acid and Pinacol

- Reagents : Cycloheptylboronic acid, pinacol (2,3-dimethyl-2,3-butanediol), dehydrating agent (e.g., molecular sieves or azeotropic removal of water).

- Solvent : Typically anhydrous solvents such as dichloromethane or toluene.

- Conditions : The reaction is performed under an inert atmosphere (argon or nitrogen) to prevent moisture and oxygen interference.

- Procedure :

- Dissolve cycloheptylboronic acid and pinacol in anhydrous solvent.

- Add a dehydrating agent or employ azeotropic distillation to remove water formed during condensation.

- Stir the mixture at room temperature or gently reflux until completion (monitored by TLC or NMR).

- Purify the product by filtration and/or chromatography to obtain the boronic ester as a colorless liquid.

This method is adapted from protocols used for the synthesis of 2-cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, which shares the same boronate ester framework and differs only in the cycloalkyl substituent.

Alternative Synthesis via Boronic Acid Derivatives

- Starting Materials : Cycloheptyl organometallic reagents (e.g., cycloheptylmagnesium bromide or lithium cycloheptyl) can be reacted with trialkyl borates followed by pinacol esterification.

- Process :

- Prepare cycloheptylboronic acid via reaction of cycloheptyl organometallic reagent with trimethyl borate.

- Isolate cycloheptylboronic acid.

- Condense with pinacol as described above.

This two-step approach is common in organoboron chemistry when direct boronic acid sources are unavailable or impractical.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Atmosphere | Argon or nitrogen (inert) | Prevents moisture and oxidation |

| Solvent | Anhydrous dichloromethane, toluene, or Et2O | Dry solvents essential |

| Temperature | Room temperature to reflux (~25–80 °C) | Depends on reagent solubility and kinetics |

| Reaction Time | 12–24 hours | Monitored by TLC or NMR |

| Dehydrating Agent | Molecular sieves or azeotropic distillation | Drives equilibrium toward ester formation |

| Purification | Filtration, silica gel chromatography | To remove unreacted starting materials |

Representative Data Table for Preparation

| Step | Reagents & Amounts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1. Cycloheptylboronic acid preparation | Cycloheptylmagnesium bromide + trimethyl borate | Anhydrous ether, 0 °C to RT | 70–85 | Standard Grignard borylation |

| 2. Boronate ester formation | Cycloheptylboronic acid + pinacol (1:1 molar ratio) | DCM, molecular sieves, RT, 16 h | 80–90 | Water removal critical |

| 3. Purification | Silica gel chromatography | Eluent: hexane/ethyl acetate | - | Product isolated as clear liquid |

Research Findings and Notes

- The condensation of cycloalkylboronic acids with pinacol is a well-established method to prepare stable boronate esters, which are crucial intermediates in Suzuki-Miyaura cross-coupling and other organoboron chemistry.

- The inert atmosphere and rigorous drying are essential to avoid hydrolysis of boronic acids and esters, which can reduce yield and purity.

- Recent studies optimize catalyst systems and ligands for downstream reactions involving these boronate esters, but the preparation of the boronate ester itself remains largely classical and robust.

- Industrial scale synthesis often employs continuous flow reactors and optimized dehydration techniques to increase throughput and purity.

Q & A

Basic: What are the standard synthetic routes for preparing 2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

Methodological Answer:

The compound is typically synthesized via Suzuki-Miyaura cross-coupling precursors. A common approach involves reacting cycloheptylmagnesium bromide with 2-bromo-4,4,5,5-tetramethyl-1,3,2-dioxaborolane under inert atmosphere (argon/nitrogen) in anhydrous tetrahydrofuran (THF) at −78°C. Post-reaction, the product is purified via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol . Key quality control steps include monitoring by thin-layer chromatography (TLC) and ensuring >95% purity via HPLC .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks for cycloheptyl protons (δ 1.2–2.1 ppm) and methyl groups (δ 1.3 ppm). The boron-bound oxygen in the dioxaborolane ring appears as a distinct singlet .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with <2 ppm deviation .

- Infrared (IR) Spectroscopy : Identify B-O stretching vibrations (~1350 cm⁻¹) and C-H bending modes for cycloheptyl .

Advanced: How does steric hindrance from the cycloheptyl group influence its reactivity in cross-coupling reactions?

Methodological Answer:

The cycloheptyl group introduces steric bulk, slowing transmetallation steps in Suzuki couplings. To mitigate this:

- Use polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C).

- Employ Pd catalysts with bulky ligands (e.g., SPhos or XPhos) to enhance turnover .

- Monitor reaction progress via ¹¹B NMR to detect intermediate boronate complexes .

Advanced: What thermal stability precautions are necessary for this compound?

Methodological Answer:

Thermogravimetric analysis (TGA) shows decomposition >150°C. Recommendations:

- Store at −20°C under argon.

- Avoid prolonged exposure to light or moisture (use molecular sieves in storage vials).

- Conduct reactions below 120°C to prevent borolane ring degradation .

Basic: What solvents are optimal for its solubility and reactivity?

Methodological Answer:

The compound is highly soluble in non-polar (hexane, toluene) and chlorinated solvents (DCM, chloroform). For reactions:

- Use THF or 1,4-dioxane for Pd-catalyzed couplings.

- Avoid DMSO due to potential ligand displacement on boron .

Basic: How should researchers handle and store this compound safely?

Methodological Answer:

- Handling : Use gloveboxes or Schlenk lines under inert gas. Wear nitrile gloves and safety goggles (P210/P201 protocols) .

- Storage : Keep in amber glass vials with PTFE-lined caps at −20°C. Add stabilizers like BHT (0.1 wt%) for long-term stability .

Advanced: What computational methods aid in studying its reaction mechanisms?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate transition states for transmetallation steps (e.g., B3LYP/6-31G* level).

- Molecular Dynamics (MD) : Simulate solvent effects on steric accessibility .

- Validate models with in situ IR or Raman spectroscopy .

Advanced: How to resolve contradictions in reported reactivity across studies?

Methodological Answer:

- Controlled Replication : Vary parameters (temperature, catalyst loading) systematically.

- In Situ Monitoring : Use ¹¹B NMR or mass spectrometry to detect intermediates.

- Cross-Validate : Compare with structurally analogous dioxaborolanes (e.g., phenyl-substituted derivatives) .

Advanced: What strategies enable selective functionalization of the dioxaborolane ring?

Methodological Answer:

- Protection/Deprotection : Use trifluoroborate salts to temporarily block boron during functionalization.

- Radical Borylation : Employ photoinduced conditions (e.g., Ir(ppy)₃ catalyst, blue LED) for C-H borylation .

- Electrophilic Substitution : React with iodine monochloride to install iodine at the boron-adjacent position .

Advanced: How can computational modeling predict its behavior in novel reactions?

Methodological Answer:

- Reaction Pathway Prediction : Use software like Gaussian or ORCA to model potential intermediates.

- Solvent Screening : COSMO-RS simulations predict solubility and activation energies.

- Machine Learning : Train models on existing dioxaborolane datasets to forecast reaction yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.